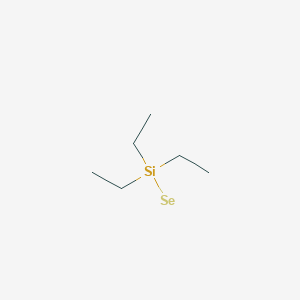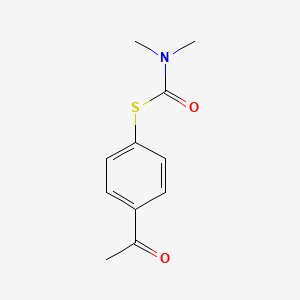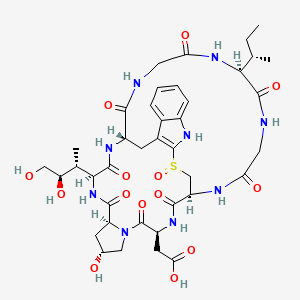
Triethylsilylhydroselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilylhydroselenide is an organosilicon compound that contains selenium It is characterized by the presence of a silicon-hydrogen bond and a selenium atom bonded to the silicon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylsilylhydroselenide can be synthesized through the reaction of triethylsilane with selenium. One common method involves the reaction of triethylsilane with selenium in the presence of a catalyst. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylsilylhydroselenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The selenium atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diethylzinc and diethylcadmium. The reaction conditions vary depending on the desired product, but they often involve mild temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving this compound include mono- and disubstituted products, such as [(C2H5)3SiSe]nM(C2H5)2-n, where M can be zinc or cadmium .
Wissenschaftliche Forschungsanwendungen
Triethylsilylhydroselenide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenides and selenoxides.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential use in treating diseases related to oxidative stress.
Wirkmechanismus
The mechanism by which triethylsilylhydroselenide exerts its effects involves the interaction of the silicon-hydrogen bond and the selenium atom with various molecular targets. The compound can participate in radical-based reactions, where the selenium atom plays a crucial role in stabilizing reactive intermediates. This stabilization allows for selective and efficient transformations in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Similar in structure but lacks the selenium atom.
Phenylsilane: Contains a phenyl group instead of ethyl groups and is used in hydrosilylation reactions.
Triethoxysilane: Contains ethoxy groups instead of ethyl groups and is used in the production of siloxanes and other silicon-based materials.
Uniqueness
Triethylsilylhydroselenide’s uniqueness lies in its selenium content, which imparts distinct chemical properties and reactivity compared to other silanes. The presence of selenium allows for unique applications in both organic synthesis and potential biological studies, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C6H15SeSi |
|---|---|
Molekulargewicht |
194.24 g/mol |
InChI |
InChI=1S/C6H15SeSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
SNMAEIRMFOVPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)








![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)


